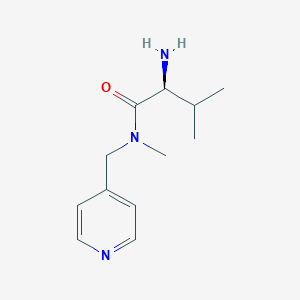

(S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide

Description

(S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide is a chiral amide derivative featuring a pyridin-4-ylmethyl substituent, a dimethylated amino group at position 3, and an (S)-configured stereocenter. This compound is part of a broader class of structurally modified amides designed for applications in medicinal chemistry, particularly targeting neurotransmitter receptors or enzymes due to its pyridine moiety and stereospecificity .

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-4-6-14-7-5-10/h4-7,9,11H,8,13H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGJSYCXSBBDBI-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine, butyric acid, and appropriate amines.

Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through the reaction of pyridine derivatives with butyric acid derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Chiral Resolution: The chiral center is introduced through the use of chiral auxiliaries or chiral catalysts to obtain the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: Utilizing continuous flow reactors to enhance the efficiency and yield of the amidation reaction.

Chiral Catalysis: Employing chiral catalysts to ensure high enantiomeric purity.

Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may include the use of halogenating agents or nucleophiles like alkyl halides or amines.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Various substituted pyridine derivatives.

Chemistry:

Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine:

Drug Development: Due to its structural features, the compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

Material Science: The compound can be incorporated into polymers and materials to enhance their properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its pyridin-4-ylmethyl group and stereochemistry. Key comparisons include:

| Compound Name | Substituent Variations | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|

| (S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide | Pyridin-4-ylmethyl group, (S)-configuration | ~265.34 (estimated) | 1292916-68-7 | Potential CNS modulation, chiral synthesis |

| (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide | Benzyl-piperidinyl group | ~343.48 | 1354000-25-1 | Neurokinin receptor ligands, discontinued |

| (S)-2-Amino-N,3-dimethyl-N-(3-methylbenzyl)butamide | 3-Methylbenzyl group | ~262.37 | 1307213-21-3 | Supplier-listed, no explicit activity data |

| 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Quinoline core, isobutoxyphenyl substituent | 349.43 | 588674-05-9 | Discontinued quinoline derivative |

Key Observations :

- Pyridine vs.

- Stereochemistry : The (S)-configuration is critical for enantioselective interactions, as seen in neurokinin receptor ligands where stereochemistry dictates binding affinity .

- Functional Group Impact: Quinoline derivatives (e.g., 588674-05-9) prioritize aromatic stacking interactions, whereas the target compound’s amide backbone favors hydrogen bonding with biological targets .

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-pyridin-4-ylmethyl-butyramide is a chiral compound with significant implications in medicinal chemistry and biochemical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉N₃O

- Molecular Weight : 207.27 g/mol

- Structural Features : The compound contains a pyridine ring, an amino group, and a butyramide moiety, which contribute to its unique reactivity and binding characteristics.

Research indicates that this compound interacts with specific molecular targets, influencing their activity. It has been shown to act as a ligand in biochemical assays, where it can bind to various enzymes and receptors. The proposed mechanism involves:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes by forming stable complexes, thus modulating biological pathways crucial for various physiological processes.

- Therapeutic Properties : Investigations suggest potential anti-inflammatory and analgesic effects, making it a candidate for further pharmacological studies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable biological activities:

| Activity Type | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition of specific enzymes linked to inflammation pathways. |

| Receptor Binding | Binds selectively to certain receptors, influencing signal transduction. |

| Cytotoxicity | Exhibited cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent. |

Case Studies

- Anti-inflammatory Effects : A study evaluated the compound's effect on inflammatory markers in cell cultures. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases.

- Analgesic Properties : Another investigation assessed pain response in animal models treated with the compound. The results showed a significant decrease in pain sensitivity, suggesting its utility as an analgesic.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Chronic Pain Management : Due to its analgesic properties.

- Inflammatory Disorders : Potential use in conditions such as arthritis or other inflammatory diseases.

- Cancer Therapy : Its cytotoxic effects on cancer cells warrant further exploration in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.